8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one
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Overview
Description
8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline moiety. The presence of chlorine and dimethylphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one typically involves a multi-step process. One common method includes the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-amino-1,3,4-thiadiazole. This intermediate is then reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as vanadium oxide supported on fluorapatite, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Triazolothiadiazine Derivatives: These compounds have a triazole ring fused to a thiadiazole ring and are known for their diverse pharmacological activities.
Oxadiazole Derivatives: These compounds contain an oxadiazole ring and are studied for their antimicrobial and anticancer properties.
Uniqueness
8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is unique due to its specific structural features, such as the presence of a chlorine atom and a dimethylphenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
8-chloro-2-(2,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-3-4-10(2)13(7-9)19-16-21-22-15(23)12-6-5-11(18)8-14(12)20-17(22)24-16/h3-8H,1-2H3,(H,19,21) |
InChI Key |
PPPKILRRCWTWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Origin of Product |
United States |
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